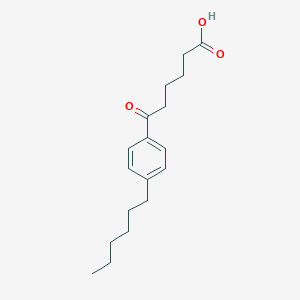

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

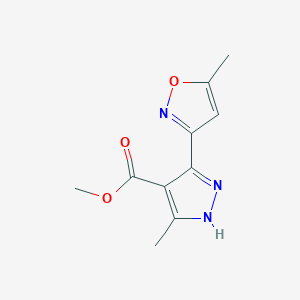

The synthesis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate involves asymmetric Mannich reactions, where chiral amino carbonyl compounds are key intermediates. Techniques such as asymmetric Mannich reactions utilizing proline and purification methods highlight the compound's efficient and selective synthesis (Yang, Pan, & List, 2009). Moreover, a scalable synthesis was developed for a related compound through a one-pot, two-step sequence, demonstrating the adaptability of synthetic strategies for such carbamates (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been studied through various analytical techniques. Crystal structure analysis and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and packing in the solid state. For example, tert-butyl acetylcarbamate was synthesized by a green method, and its crystal packing demonstrated dimers forming through double N-H⋯O=C hydrogen bonds, indicating the significance of hydrogen bonding in the molecular assembly (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

Chemical properties of this compound include its behavior in reactions such as Diels-Alder reactions and its role as a building block in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as N-(Boc) nitrone equivalents, showcasing their utility in organic synthesis through reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of this compound, such as heat capacities and thermodynamic properties, have been meticulously studied. Differential scanning calorimetry (DSC) and thermogravimetry (TG) analyses have revealed precise heat capacities over a wide temperature range, and a solid–liquid phase transition was observed, providing insights into the compound's stability and thermal behavior (Zeng et al., 2011).

Scientific Research Applications

Thermodynamic Properties and Synthesis

(S)-tert-butyl 2-oxo-1-phenylethylcarbamate has been studied for its thermodynamic properties, revealing insights into its phase transitions and thermal stability. Zeng et al. (2011) explored its heat capacities and thermodynamic functions, identifying a solid–liquid phase transition and calculating the molar enthalpy and entropy of this transition. This research provides foundational knowledge for its application in synthesis processes and material science (Zeng et al., 2011).

Organic Synthesis Applications

This compound has found application in organic synthesis, serving as an intermediate in the preparation of various compounds. For instance, Yang et al. (2009) discussed its use in asymmetric Mannich reactions, demonstrating its utility in the synthesis of chiral amino carbonyl compounds. Such applications highlight its role in the development of synthetic methodologies and the preparation of complex molecules (Yang et al., 2009).

Process Development and Pilot-Plant Synthesis

The scalability of synthesis processes involving this compound has been addressed in process development studies. Li et al. (2012) described a scalable synthesis of a related compound, showcasing the application of this compound in the manufacturing of pharmaceutical intermediates. This work emphasizes its importance in the development of efficient and practical synthesis routes for industrial applications (Li et al., 2012).

Catalytic and Chemical Transformations

Research has also explored the role of this compound in catalytic and chemical transformations. Guinchard et al. (2005) demonstrated its utility as a nitrone equivalent, facilitating N-(Boc)hydroxylamine production in reactions with organometallics. This finding underscores its potential as a building block in organic synthesis, enabling the construction of complex nitrogen-containing molecules (Guinchard et al., 2005).

Mechanism of Action

Biochemical Pathways

N-BOC-L-PHENYLGLYCINAL is an amino acid derivative and could potentially be involved in various biochemical pathways related to protein synthesis and metabolism .

Action Environment

The action, efficacy, and stability of N-BOC-L-PHENYLGLYCINAL could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .

properties

IUPAC Name |

tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)